molecular formula C20H14N2O3S2 B2592652 (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868142-02-3

(Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2592652
CAS No.: 868142-02-3
M. Wt: 394.46
InChI Key: WOXVNPXXXMTPDT-MSUUIHNZSA-N
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Description

(Z)-3-(3-Acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic compound designed for research into hyperpigmentation and oxidative stress. It belongs to a class of compounds featuring the 2-thioxothiazolidin-4-one (rhodanine) scaffold fused with a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, a structure recognized for potent biological activity . The primary research value of this compound is its potent inhibition of tyrosinase, the key enzyme in the melanin biosynthesis pathway . Analogs with this core structure have demonstrated tyrosinase inhibitory activity significantly more potent than that of kojic acid, a standard reference inhibitor, with some compounds exhibiting IC50 values in the nanomolar range . Kinetic and in silico studies on similar analogs confirm that they act as competitive inhibitors, binding directly to the enzyme's active site . In cellular models such as B16F10 murine melanoma cells, these analogs effectively reduce cellular tyrosinase activity and melanin production without perceptible cytotoxicity, suggesting their anti-melanogenic effect is specifically due to tyrosinase inhibition . Furthermore, this class of compounds exhibits strong antioxidant capacity, including the scavenging of reactive oxygen species (ROS) and stable radicals like ABTS+ and DPPH, which may contribute to their overall anti-melanogenic effect by mitigating oxidative stress . The lipophilic nature of the 2-thioxothiazolidin-4-one scaffold enhances skin permeability, making it a promising candidate for the development of topical agents targeting skin hyperpigmentation disorders . This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-11(23)12-6-5-7-13(10-12)22-19(25)17(27-20(22)26)16-14-8-3-4-9-15(14)21(2)18(16)24/h3-10H,1-2H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXVNPXXXMTPDT-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:

  • Formation of the Thiazolidinone Ring: : The initial step involves the reaction of a thioamide with a haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Introduction of the Indolinone Moiety: : The next step involves the condensation of the thiazolidinone intermediate with an indolinone derivative. This step often requires the use of a strong acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Addition of the Acetylphenyl Group: : The final step is the introduction of the acetylphenyl group through a Friedel-Crafts acylation reaction. This reaction typically employs acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound’s synthesis follows a multi-component reaction (MCR) strategy involving:

  • Isatin derivatives (e.g., N-allyl isatin) as precursors .

  • Phosphonium ylides and carbon disulfide for thioxothiazolidinone ring formation .

  • Primary/secondary amines (e.g., methylamine) to modulate regioselectivity .

Key Reaction Parameters (Table 1):

ParameterOptimal ConditionYield (%)Source
SolventEthanol (EtOH)85–92
TemperatureRoom temperature (25°C)88
CatalystNone (catalyst-free)90
Reaction Time2 hours89

Reflux conditions were found detrimental to product formation, likely due to thermal decomposition .

Mechanistic Pathway

The reaction proceeds via:

  • Chalcone Formation : Isatin reacts with phosphonium ylide to generate an isatin-chalcone intermediate (A ) .

  • Nucleophilic Attack : Carbamodithioic acid (B ), formed from amines and carbon disulfide, attacks A to form intermediate C .

  • Cyclization : Intramolecular attack on the carbonyl group yields the thioxothiazolidin-indolin-2-one core .

  • Derivatization : The 3-acetylphenyl group is introduced via substitution or coupling reactions .

Plausible Mechanism :

Isatin+Phosphonium YlideChalcone IntermediateCS2/AmineThioxothiazolidinone Product[1][8]\text{Isatin} + \text{Phosphonium Ylide} \rightarrow \text{Chalcone Intermediate} \xrightarrow{\text{CS}_2/\text{Amine}} \text{Thioxothiazolidinone Product} \quad[1][8]

Derivatization and Functionalization

The compound undergoes further modifications:

  • Base-Mediated Cyclization : In basic media (e.g., KOH), the thioxothiazolidinone core converts to dispirocyclopentanebisoxindoles via Michael addition and cyclization .

  • Biological Activity : Analogous compounds (e.g., THZ1 , THZD2 ) show COX-II inhibition (IC50_{50} = 8.88–2.3 μM) and anti-inflammatory activity .

Structure-Activity Relationship (SAR) :

SubstituentBiological EffectSource
3-AcetylphenylEnhanced COX-II selectivity
1-Methylindolin-2-oneImproved metabolic stability
ThioxothiazolidinoneDual COX/LOX inhibition

Solvent and Temperature Optimization

Ethanol outperformed other solvents (Table 2):

SolventYield (%)Reaction TimeSource
EtOH922 h
DMSO454 h
CH3_3CN326 h
H2_2O0

Characterization Data

  • 1^11H NMR : Signals at δ 2.65 ppm (CH3_3 of indolinone) and aromatic protons between δ 7.2–8.1 ppm .

  • SMILES : CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)C(=O)C)/C1=O .

  • Molecular Docking : Hydrogen bonding with COX-II residues (His75, Ser339) explains inhibitory activity .

Scientific Research Applications

Neuroprotective Applications

Alzheimer's Disease Treatment
Recent studies have highlighted the potential of thioxothiazolidin derivatives, including this compound, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Research indicates that modifications to the thioxothiazolidin scaffold can yield potent inhibitors that may help in managing symptoms associated with cognitive decline. These compounds are evaluated using Ellman's method to assess their inhibitory effects on AChE and BChE activities .

Antimicrobial Properties

Broad-Spectrum Activity
Compounds derived from thioxothiazolidin-4-one have shown promising antimicrobial properties against various strains of bacteria and fungi. For instance, studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as potential leads for new antimicrobial agents . The structural modifications of thioxothiazolidin derivatives enhance their biological activity, making them suitable candidates for further development .

Transthyretin Stabilization

Amyloid Fibril Formation Inhibition
Another significant application of this compound is its role as a ligand for transthyretin (TTR), a protein involved in amyloid fibril formation associated with conditions such as familial amyloid polyneuropathy. Research has demonstrated that derivatives of 2-thioxothiazolidin-4-one can stabilize TTR and inhibit amyloid fibril formation, offering a potential therapeutic strategy for amyloid-related diseases .

Molecular Docking Studies

In Silico Analysis
Molecular docking studies have been employed to predict the binding affinity and interaction modes of (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one with target proteins. These computational approaches provide insights into the structural features that contribute to its biological activity and help guide the design of more potent analogs .

Data Table: Biological Activities of Thioxothiazolidin Derivatives

Activity Type Compound Target/Pathway IC50/Activity Level
AChE InhibitionThis compoundAlzheimer's DiseasePotent
BChE InhibitionVarious Thioxothiazolidin DerivativesAlzheimer's DiseasePotent
Antimicrobial Activity5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-oneBroad-spectrumSignificant
TTR Stabilization2-thioxothiazolidin derivativesAmyloid Fibril FormationEffective

Mechanism of Action

The mechanism of action of (Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The structural analogues of this compound differ primarily in the substituents on the phenyl ring and indolinone moiety. Key comparisons include:

Table 1: Substituent Variations in Thiazolidinone Derivatives
Compound Name Phenyl Substituent Indolinone Substituent Key Structural Features
Target Compound 3-Acetylphenyl 1-Methyl Acetyl group enhances electron deficiency
5b (from ) 3-Hydroxyphenyl 1-Methyl Hydroxyl group increases polarity
(Z)-3-[5-(1H-indol-3-ylmethylene)...]benzoic acid () Benzoic acid moiety 1-Methyl Carboxylic acid improves water solubility
5h () 5-Methoxyindolyl 1-Methyl Methoxy group alters electronic properties
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-... () 4-Hydroxyphenyliminomethyl 5-Chloro Chlorine enhances lipophilicity

Key Observations :

  • Halogen Substitutions : The 5-chloro substitution in ’s compound improves lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Polarity and Solubility : Benzoic acid derivatives () exhibit higher aqueous solubility due to ionizable carboxylic acid groups, making them more suitable for in vitro assays .

Key Observations :

  • Antimicrobial Potency : Methoxy-substituted indolyl derivatives (e.g., 5h) exhibit the lowest MIC values, suggesting that electron-donating groups on the indole ring enhance target binding .
  • Cytotoxicity Trade-offs: Halogenated compounds (e.g., 5-chloro in ) show higher cytotoxicity, likely due to non-specific interactions with mammalian cells .

Computational and Crystallographic Insights

  • Molecular Geometry : X-ray analyses (using SHELX and WinGX) reveal that the Z-configuration creates a planar structure, facilitating π-π stacking in crystals. The acetyl group induces torsional strain compared to smaller substituents like chlorine .
  • Hydrogen Bonding : Unlike hydroxyl-containing analogues (), the acetyl group participates in weaker C=O···H interactions, reducing crystal packing efficiency .

Biological Activity

(Z)-3-(3-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables, research findings, and case studies.

1. Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their significant role in drug development, particularly in anticancer therapy. These compounds exhibit various pharmacological activities including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against bacterial and fungal pathogens.
  • Anti-inflammatory : Inhibition of inflammatory mediators.

Recent studies highlight the structural diversity and potential therapeutic applications of thiazolidin-4-one derivatives, emphasizing their importance as scaffolds in drug design .

2. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives demonstrate substantial anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated a series of thiazolidinone derivatives against multiple cancer cell lines, including HeLa and MCF-7. The results showed that certain compounds exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative effects .

CompoundCell LineIC50 (μM)Mechanism
7dHeLa0.52Apoptosis induction
7dMCF-70.34G2/M phase arrest
7dHT-290.86Tubulin polymerization inhibition

The mechanism of action often involves the disruption of tubulin polymerization, akin to the action of colchicine, which is critical for mitotic spindle formation during cell division .

3. Antimicrobial Activity

Thiazolidinone derivatives are also notable for their antimicrobial properties. A recent study demonstrated that compounds with thiazolidinone cores exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative analysis, some thiazolidinone derivatives showed minimal inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and streptomycin:

CompoundTarget BacteriaMIC (μM)
5dStaphylococcus aureus37.9
5gEscherichia coli45.0
5kPseudomonas aeruginosa50.5

The most effective compound was found to be 5d , which exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

4. Anti-inflammatory Activity

Thiazolidinone derivatives have also been studied for their anti-inflammatory effects. Compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Inhibitory Effects on Cytokines

In vitro studies indicated that specific thiazolidinone derivatives significantly reduced cytokine levels compared to control treatments:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
607889
627283

These findings suggest that thiazolidinones may serve as potential therapeutic agents in managing inflammatory diseases by modulating cytokine production .

Q & A

Q. Table 1: Synthesis Conditions and Yields

PrecursorReagent/SolventTime (h)Yield (%)Source
3-Acetylphenylthiazolidinone1-Methyl-2-oxoindolin-3-carbaldehyde, AcOH/NaOAc375
3-AllylrhodanineArylidene derivatives, THF8–1282

Basic: How is the compound characterized spectroscopically?

Answer:
Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm the (Z)-configuration via coupling constants (e.g., vinyl proton at δ 7.2–7.5 ppm with J=1214J = 12–14 Hz) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular S···O interactions) .
  • IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C=S (1250–1270 cm1^{-1}) .

Basic: What initial biological activities have been observed for this compound?

Answer:
While direct data on this compound is limited, structurally similar thioxothiazolidinones exhibit:

  • Anticancer activity : IC50_{50} values of 2–10 μM against HeLa and MCF-7 cells via tubulin polymerization inhibition .
  • Antimicrobial effects : MIC of 8–32 μg/mL against Staphylococcus aureus and Candida albicans .

Q. Table 2: Bioactivity of Analogous Compounds

CompoundActivity (IC50_{50}/MIC)TargetSource
5-Benzylidenethiazolidinone5.2 μM (HeLa)Tubulin
3-Allyl-5-arylidene derivatives32 μg/mL (S. aureus)Cell wall synthesis

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Critical factors include:

  • Catalyst : Sodium acetate outperforms KOH in minimizing side reactions (e.g., oxidation of thioxo groups) .
  • Solvent polarity : Ethanol increases reaction rates compared to DMF due to better solubility of intermediates .
  • Temperature : Reflux at 80–90°C balances yield and decomposition risks .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time) to compare IC50_{50} values .
  • Structural analogs : Compare substituent effects (e.g., 3-acetylphenyl vs. dichlorophenyl groups alter lipophilicity and target binding) .
  • Mechanistic studies : Use molecular docking to validate hypothesized targets (e.g., hemoglobin subunits vs. tubulin) .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) with anticancer activity .
  • Molecular docking : Identify binding poses with proteins like β-tubulin (PDB ID: 1SA0) or HDAC isoforms .
  • ADMET prediction : SwissADME predicts moderate bioavailability (LogP ~3.5) but poor blood-brain barrier penetration .

Advanced: What experimental designs address stability challenges in biological assays?

Answer:

  • pH stability : Test compound integrity in PBS (pH 7.4) vs. cell culture media using HPLC .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the thioxo group .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation .

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